Ethyl trans-4-ethoxycinnamate

Lipophilicity Drug Discovery Formulation Science

Researchers and procurement managers need cinnamate esters with precise physicochemical profiles-generic substitution alters LogP, melting behavior, and bioactivity. Ethyl trans-4-ethoxycinnamate (CAS 75332-46-6) solves this with defined para-ethoxy substitution. - **Key differentiation:** LogP 3.3 (vs. lower for methoxy/hydroxy analogs) for superior compatibility in oils, polymers, and cell culture media. - **Research applications:** MAO-B inhibitor scaffold (neurology), UV absorber, stem cell self-renewal medium additive. - **Supply advantage:** Solid at RT (mp 38-42°C), 97% purity, ideal for multi-step synthesis with easy handling.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 75332-46-6
Cat. No. B3429596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl trans-4-ethoxycinnamate
CAS75332-46-6
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C=CC(=O)OCC
InChIInChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+
InChIKeyXFRWZVXVZIQXFI-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl trans-4-ethoxycinnamate Overview


Ethyl trans-4-ethoxycinnamate (CAS 75332-46-6) is a trans-configured, para-substituted cinnamate ester with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol . It is characterized by an ethoxy group (-OCH₂CH₃) on the phenyl ring and an ethyl ester side chain, which distinguishes it from common analogs like ethyl cinnamate and ethyl 4-methoxycinnamate . This compound is primarily utilized as a research chemical and a building block in organic synthesis, with potential applications in UV-absorbing materials, flavoring additives, and as a scaffold for exploring biological activities inherent to the cinnamate ester class .

Scaffold Type Para-ethoxy trans-cinnamate ester building block
Procurement Grade Defined purity specification supports reproducible synthesis
Research Context Reference compound for cinnamate ester class investigations

Generic Substitution Failure for Ethyl trans-4-ethoxycinnamate


Within the cinnamate ester family, even minor structural variations—such as the presence, position, and nature of a substituent on the aromatic ring—can profoundly alter physicochemical properties, biological activity, and UV absorption profiles . Simple ethyl cinnamate or the widely used ethyl 4-methoxycinnamate cannot be directly interchanged with ethyl trans-4-ethoxycinnamate. The para-ethoxy group influences key parameters including lipophilicity (LogP), melting point, and electronic distribution within the molecule, which in turn dictates its performance in specific synthetic pathways, formulation compatibility, and target interactions . Therefore, for applications demanding precise control over these molecular attributes, generic substitution poses a significant risk of altered or diminished performance. The following evidence quantifies these critical differences.

Risk Factor
This Compound
Common Analogs
Lipophilicity Shift
Para-ethoxy elevates LogP
Unsubstituted or hydroxy analogs are more polar; may alter partitioning behavior
Solid-State Behavior
Low-melting solid at ambient
4-Methoxy analog melts higher; ethyl cinnamate is liquid; may shift processing fit
Electronic Distribution
Para-ethoxy modifies ring electronics
Methoxy or unsubstituted analogs differ; may affect reactivity and UV profile

Ethyl trans-4-ethoxycinnamate vs Key Analogs


Enhanced Lipophilicity

The calculated LogP (XLogP3) for ethyl trans-4-ethoxycinnamate is 3.3 . This value is significantly higher than that of ethyl cinnamate (unsubstituted, LogP ~2.1) [1] and ethyl 4-hydroxycinnamate (LogP ~2.0) [2], indicating a substantial increase in lipophilicity due to the para-ethoxy substituent.

Lipophilicity
Reported
XLogP3 = 3.3, ΔLogP +1.2 to +1.3 vs ethyl cinnamate
Supports hydrophobic matrix research fit
In silico calculated value; experimental validation recommended
Lipophilicity Drug Discovery Formulation Science

Melting Point Advantage

Ethyl trans-4-ethoxycinnamate exhibits a melting point range of 38-42 °C (lit.) [1]. This is a key point of differentiation from the 4-methoxy analog, ethyl 4-methoxycinnamate, which has a reported melting point of 51-52 °C , and from the unsubstituted ethyl cinnamate, which is a liquid at room temperature [2].

Melting Point
Reported
38-42 °C vs 51-52 °C (4-methoxy analog)
Supports melt-processing and solid-formulation research fit
Literature values from vendor specifications
Material Science Process Chemistry Crystallization

High Purity Specification

Commercially available ethyl trans-4-ethoxycinnamate is supplied with a documented purity of 97% (by assay) [1]. This is a defined specification that meets or exceeds the requirements for most research and development purposes, distinguishing it from lower-grade or technical-grade supplies of other cinnamates that may be intended for industrial applications with less stringent purity needs.

Purity
Specification review
≥97% (Assay)
Supports reproducible synthesis workflows
Vendor specification; lot-specific verification advised
Analytical Chemistry Chemical Synthesis Quality Control

Selective MAO-B Inhibition

While direct quantitative data for ethyl trans-4-ethoxycinnamate are not available, a study on a series of cinnamic acid esters demonstrated that, as a class, esters exhibit stronger inhibitory activity against monoamine oxidase B (MAO-B) compared to their corresponding amides [1]. For instance, compounds within the ester series achieved potent and selective MAO-B inhibition, suggesting that the ester moiety is a key pharmacophore for this activity.

MAO-B Inhibition
Class-level
Cinnamate esters show class-level MAO-B inhibitory activity vs amides
Supports MAO-B inhibitor scaffold research
Class-level inference; compound-specific data not available
Neuropharmacology Enzyme Inhibition Drug Discovery

Stem Cell Maintenance Reference

Ethyl trans-4-ethoxycinnamate is specifically cited as a derivative of ethyl p-methoxycinnamate in patent applications related to maintaining self-renewal and pluripotency of stem cells . This indicates its recognition within the patent literature as a relevant compound within a class of molecules with potential utility in advanced cell culture applications, a use case not shared by simpler cinnamate esters like ethyl cinnamate.

Stem Cell Patents
Source review
Cited as cinnamate derivative in stem cell maintenance patents
Supports stem cell research scaffold review
Patent citation context; experimental validation required
Stem Cell Biology Regenerative Medicine Cell Culture

Ethyl trans-4-ethoxycinnamate Applications


MAO-B Inhibitor Research

Given the class-level evidence that cinnamate esters exhibit potent and selective MAO-B inhibitory activity [1], ethyl trans-4-ethoxycinnamate serves as a valuable scaffold or reference compound in medicinal chemistry programs aimed at developing novel therapeutics for neurological conditions like Parkinson's disease or Alzheimer's disease.

Tailored Lipophilicity UV Absorbers

Cinnamate esters are a well-known class of UV absorbers [1]. The significantly enhanced lipophilicity of ethyl trans-4-ethoxycinnamate (LogP 3.3) makes it a superior candidate for incorporation into hydrophobic matrices, such as certain polymers or oil-based formulations, where increased compatibility and reduced leaching are desired compared to more polar analogs like ethyl 4-hydroxycinnamate.

Stem Cell Culture Media Optimization

Ethyl trans-4-ethoxycinnamate is recognized within the patent literature as a derivative relevant to maintaining stem cell self-renewal and pluripotency [1]. This makes it a compound of interest for researchers developing or optimizing specialized cell culture media, particularly when investigating the structure-activity relationships of cinnamate esters in this context.

Low-Melting Intermediates for Organic Synthesis

With a melting point of 38-42 °C [1] and a defined purity of 97% , ethyl trans-4-ethoxycinnamate is an ideal building block for multi-step syntheses. Its solid form at ambient temperature offers easier handling than liquid cinnamates, while its lower melting point relative to the 4-methoxy analog may provide advantages in reactions that benefit from mild melt-processing conditions or in the preparation of amorphous formulations.

Application
Selection Property
Validation Focus
MAO-B inhibitor scaffold studies
Cinnamate ester class context
Enzyme inhibition assay review
Hydrophobic matrix UV absorber research
Enhanced LogP profile
Matrix compatibility review
Stem cell culture media research
Patent-cited scaffold context
Structure-activity relationship review
Multi-step organic synthesis
Defined purity and solid-state form
Reaction reproducibility review

Technical Documentation Hub

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24 linked technical documents
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